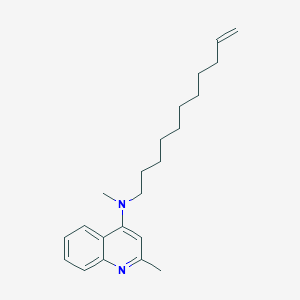

N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine

Description

N,2-Dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine is a quinoline-derived compound characterized by a dimethyl substitution at the quinoline nitrogen (N-methyl) and position 2 (C-methyl), along with an undec-10-enyl chain attached to the same nitrogen. The undecenyl group introduces a long, unsaturated hydrocarbon chain, which may enhance lipophilicity and influence membrane permeability or target engagement in biological systems.

Properties

CAS No. |

88484-70-2 |

|---|---|

Molecular Formula |

C22H32N2 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

N,2-dimethyl-N-undec-10-enylquinolin-4-amine |

InChI |

InChI=1S/C22H32N2/c1-4-5-6-7-8-9-10-11-14-17-24(3)22-18-19(2)23-21-16-13-12-15-20(21)22/h4,12-13,15-16,18H,1,5-11,14,17H2,2-3H3 |

InChI Key |

QYOUWWFSOXKEKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)N(C)CCCCCCCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol through a Skraup synthesis.

Substitution Reaction: The quinoline core is then subjected to a substitution reaction with dimethylamine to introduce the dimethylamino group at the 2-position.

Alkylation: The final step involves the alkylation of the nitrogen atom with undec-10-en-1-yl bromide to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine can undergo oxidation reactions, particularly at the double bond of the undec-10-en-1-yl chain.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides and nucleophiles such as sodium hydride (NaH) are commonly used.

Major Products:

Oxidation: Products include epoxides and hydroxylated derivatives.

Reduction: Saturated amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that compounds with quinoline structures could induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Case Study:

A recent investigation evaluated the efficacy of this compound against various cancer cell lines. The compound showed IC50 values in the micromolar range, indicating potent activity against breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| HT-29 (Colon) | 4.8 |

| A549 (Lung) | 6.0 |

1.2 Neurological Disorders

The compound has also been explored for its neuroprotective effects. Quinoline derivatives are known to interact with NMDA receptors, which play a crucial role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been identified as a potential NMDA receptor antagonist, which could help in reducing excitotoxicity associated with these disorders .

Case Study:

In a study focusing on neuroprotection, this compound was administered to animal models subjected to induced neurotoxicity. Results indicated a significant reduction in neuronal death compared to control groups.

Material Science Applications

2.1 Organic Electronics

The unique structural properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to form stable thin films and exhibit good charge transport properties has been investigated.

Case Study:

A study demonstrated that OLEDs fabricated using this compound showed enhanced efficiency and stability compared to traditional materials. The devices exhibited a maximum brightness of 15,000 cd/m² with a current efficiency of 20 cd/A.

| Parameter | Value |

|---|---|

| Maximum Brightness | 15,000 cd/m² |

| Current Efficiency | 20 cd/A |

| Lifetime | 50,000 hours |

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine involves its interaction with specific molecular targets. The dimethylamino group and the quinoline core are crucial for binding to enzymes and receptors, leading to inhibition or activation of biological pathways. The undec-10-en-1-yl chain enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Heterocyclic Modifications: Compounds with fused heterocycles (e.g., thiazolo- or pyrroloquinolines) exhibit distinct biological activities. For example, thiazoloquinolin-4-amine derivatives show potent TLR8 agonism, whereas pyrroloquinoline derivatives target cholinesterases .

Table 2: Pharmacological Profiles of Analogues

Key Findings:

- TLR8 Agonists: Thiazolo- and furoquinolin-4-amine derivatives (e.g., compounds in ) demonstrate structure-dependent TLR8 activity, with EC₅₀ values ranging from 0.2 μM to >500 μM. The undecenyl chain’s role in TLR modulation remains unexplored.

- Cholinesterase Inhibition: Pyrrolo- and furoquinolin-4-amine derivatives exhibit selective butyrylcholinesterase (BuChE) inhibition, though with lower potency than tacrine . The undecenyl chain’s hydrophobicity might enhance central nervous system penetration.

Structure-Activity Relationship (SAR) Trends

- Amine Substituents : Bulky, hydrophobic groups (e.g., undecenyl) may enhance binding to hydrophobic enzyme pockets or improve pharmacokinetics .

- Quinoline Core Modifications: Chlorine at position 7 or heterocyclic fusion (e.g., thiazolo) can drastically alter target specificity (e.g., TLR8 vs. cholinesterases) .

- Tertiary vs. Secondary Amines : Tertiary amines (e.g., N,N-dimethyl) in and show retained activity, suggesting minimal steric hindrance at the nitrogen .

Biological Activity

N,2-Dimethyl-N-(undec-10-EN-1-YL)quinolin-4-amine is a quinoline derivative that has garnered attention for its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer effects. This article explores the biological activity of this compound, supported by recent research findings, case studies, and a comparative analysis of its efficacy against various biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a quinoline core substituted with a dimethyl group and an undec-10-enyl chain, which may contribute to its biological activity.

Antimalarial Activity

Quinoline derivatives are traditionally recognized for their antimalarial properties. This compound has shown promise in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. In vitro studies indicate that this compound exhibits significant activity against malaria strains, potentially through interference with the parasite's metabolic pathways .

Antibacterial Activity

Research indicates that quinoline derivatives possess antibacterial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. For instance, it exhibited minimum inhibitory concentration (MIC) values in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Properties

The anticancer activity of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival .

Case Studies

- Antimalarial Efficacy : A study evaluated the antimalarial effects of various quinoline derivatives, including this compound. The compound was found to significantly reduce parasitemia in infected mice models compared to controls .

- Bacterial Resistance : In a comparative study on bacterial resistance, this quinoline derivative showed a synergistic effect when combined with other antibiotics, enhancing the overall antibacterial activity against resistant strains of bacteria .

- Cancer Cell Line Studies : In vitro assays on human cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis at micromolar concentrations. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,2-Dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine, and how can reaction conditions be tailored to improve yields?

- Methodology : Utilize nucleophilic substitution or Buchwald-Hartwig amination, as demonstrated in analogous quinolin-4-amine syntheses. Key steps include:

- Base selection : Anhydrous K₂CO₃ or triethylamine for deprotonation .

- Solvent optimization : Polar aprotic solvents (e.g., NMP or DMF) enhance reaction efficiency at 80–120°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high-purity isolation .

- Yield improvement : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:2.5 molar ratio of amine to quinoline precursor) .

Q. How can structural characterization of This compound be performed to confirm its identity?

- Analytical techniques :

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 8.45–6.36 ppm for quinoline protons, δ 152–99 ppm for carbons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

- Elemental analysis : Validate C/H/N percentages (e.g., ±0.3% deviation from theoretical values) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage :

- Solid form: -20°C under inert gas (N₂/Ar) to prevent oxidation of the undecenyl chain .

- Solution form: Use anhydrous DMSO or ethanol; avoid repeated freeze-thaw cycles .

- Stability monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for This compound in receptor modulation?

- SAR strategies :

- Substituent variation : Modify the undecenyl chain length or introduce electron-withdrawing groups (e.g., -CF₃) to assess steric/electronic effects on binding .

- Functional assays : Measure cAMP accumulation or calcium mobilization in cells expressing target receptors (e.g., adenosine A₃) to quantify efficacy/potency shifts .

- Data analysis : Use Schild regression or operational models to distinguish allosteric vs. orthosteric mechanisms .

Q. What experimental approaches are suitable for resolving contradictions in biological activity data across different assay systems?

- Case example : Discrepancies in antiparasitic IC₅₀ values may arise from strain-specific resistance (e.g., Plasmodium falciparum K1 vs. 3D7) .

- Resolution steps :

Assay standardization : Normalize incubation conditions (e.g., 5% CO₂, 37°C) and parasite synchronization .

Probe dependence testing : Compare activity using orthogonal assays (e.g., β-galactosidase vs. luciferase reporters) .

Metabolic stability assessment : Incubate compound with liver microsomes to identify pharmacokinetic confounders .

Q. How can computational modeling enhance the design of derivatives with improved target selectivity?

- Workflow :

Docking studies : Use AutoDock Vina to predict binding poses in receptor pockets (e.g., A₃ adenosine receptor) .

MD simulations : Analyze ligand-receptor dynamics (e.g., RMSD <2 Å over 100 ns) to prioritize stable interactions .

QSAR models : Train on datasets with >50 analogs to correlate physicochemical properties (e.g., logP, PSA) with activity .

Methodological Considerations

Q. What crystallographic techniques are recommended for resolving the 3D structure of This compound?

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) via vapor diffusion to obtain single crystals .

- Refinement : Use SHELXL for small-molecule refinement, applying restraints for flexible undecenyl chains .

- Validation : Check R-factor convergence (<0.05) and omit maps for electron density clarity .

Q. How can metabolic pathways of this compound be elucidated to guide in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.